

# Hesperadin Aurora B inhibition IC50 validation

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## Compound Focus: Hesperadin

CAS No.: 422513-13-1

Cat. No.: S548703

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## Hesperadin IC50 and Inhibitor Comparison

Compound Name	Aurora B IC50 (Biochemical Assay)	Cellular Activity / Notes	Primary Application Context
Hesperadin	250 nM [1] [2]	Causes polyploidy in HeLa cells; blocks mitotic progression [1].	Foundational research tool; also shows anti-parasitic and antiviral activity [3] [2].
Barasertib (AZD1152)	0.37 nM [4] [5]	Proven anti-tumor activity in clinical trials for leukemia [4] [5].	Clinical candidate (Phase I/II trials) for hematologic malignancies [5].
Compound 4 (Novel inhibitor)	15.54 nM [4]	Inhibits HCC cell lines (Huh-7 IC50 = 0.9 µM) [4].	Preclinical research candidate for liver cancer [4].
GSK1070916	0.38 nM [5]	Advanced to Phase I clinical trials for solid tumors [5].	Clinical candidate for solid malignancies [5].

## Experimental Protocol for Kinase Inhibition

The primary method for determining **Hesperadin's** IC50 against Aurora B is a **kinase assay** that measures the phosphorylation of a substrate, like histone H1 [1].

- **Procedure:** The reaction is performed in a kinase buffer containing the Aurora B enzyme, histone H1 substrate, ATP (including radioactive [<sup>32</sup>P]-ATP for detection), and the inhibitor (**Hesperadin** or a DMSO control). After a 30-minute incubation at 37°C, the reaction is stopped, and the proteins are separated by SDS-PAGE. The level of histone H1 phosphorylation is quantified using a PhosphorImager to determine the inhibition caused by **Hesperadin** [1].
- **Key Reagents:** Aurora B kinase, histone H1 substrate, ATP, [<sup>32</sup>P]-ATP, and **Hesperadin**.

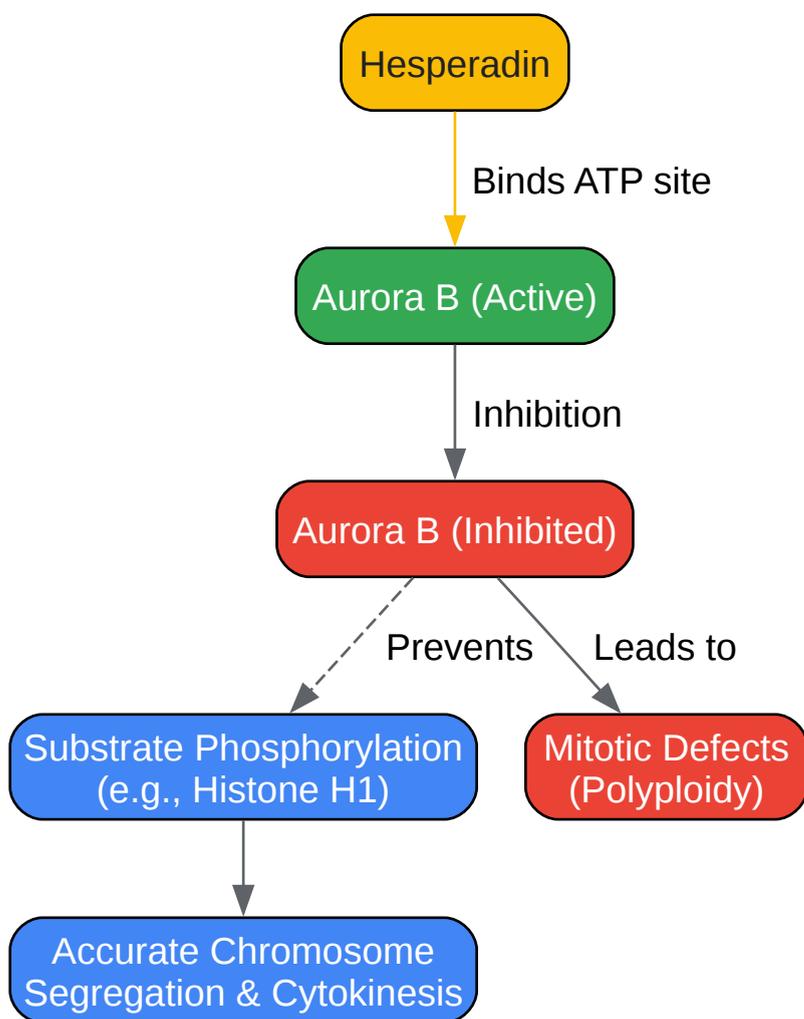
## Cellular Assay for Functional Activity

To confirm that biochemical inhibition translates to a functional effect in cells, a **cell cycle analysis** is typically performed.

- **Procedure:** HeLa cells (a human cancer cell line) are treated with **Hesperadin**. The compound disrupts mitosis and cytokinesis, leading to cells with abnormal DNA content (polyploidy). This effect can be observed through microscopic analysis, where treated cells fail to divide properly and accumulate multiple nuclei [1]. This phenotype is consistent with the known role of Aurora B in cell division.

## Mechanism of Action Pathway

The following diagram illustrates the mechanism by which **Hesperadin** inhibits Aurora B and disrupts cell division, based on the described experimental observations [1].



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## Research Context and Validation Notes

- **Specificity Profile:** While **Hesperadin** is a potent Aurora B inhibitor, it is not entirely selective. At a concentration of 1  $\mu\text{M}$ , it also inhibits other kinases, including **AMPK**, **Lck**, **MKK1**, **MAPKAP-K1**, **CHK1**, and **PHK** [1] [2]. This should be considered when interpreting cellular data.
- **Broader Applications:** **Hesperadin**'s utility extends beyond cancer research. It has been validated as a potent inhibitor of parasite kinases (e.g., **TbAUK1** in *T. brucei* with an **IC<sub>50</sub> of 40-50 nM**) and **has shown broad-spectrum antiviral activity** against influenza by delaying the nuclear import of the viral ribonucleoprotein complex [6] [7] [2].

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